Aspidospermidine

Total Synthesis Process Chemistry Alkaloid Synthesis

Aspidospermidine is the foundational pentacyclic core of the Aspidosperma alkaloid family. Its unsubstituted structure makes it the definitive benchmark for synthetic methodology development and essential for baseline SAR studies. Unlike clinically deployed analogs (vindoline, vinblastine), this clean scaffold enables unambiguous interpretation of synthetic and biological data. Verified as a direct precursor to rhazinilam via its 1,2-didehydro derivative, this compound is a strategically unique asset for oncology-focused discovery and graduate-level synthetic training. Procure authentic Aspidospermidine to ensure reproducible, actionable results.

Molecular Formula C19H26N2
Molecular Weight 282.4 g/mol
CAS No. 2912-09-6
Cat. No. B1197254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspidospermidine
CAS2912-09-6
Synonymsaspidospermidine
Molecular FormulaC19H26N2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4(CC3)C(CC2)NC5=CC=CC=C45
InChIInChI=1S/C19H26N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,16-17,20H,2,5,8-13H2,1H3
InChIKeyYAAIPCQYJYPITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspidospermidine (CAS 2912-09-6) Procurement Guide: Archetypal Pentacyclic Core of the Aspidosperma Alkaloid Family


Aspidospermidine (CAS 2912-09-6, molecular weight 282.4 g/mol) is a monoterpene indole alkaloid that constitutes the fundamental pentacyclic ABCDE scaffold of the pharmacologically significant Aspidosperma family [1]. As the archetypal member of this class, its unsubstituted core structure serves as both a versatile synthetic intermediate and a validated benchmark for evaluating new methodologies targeting more complex congeners [2]. Unlike its clinically deployed analogs, aspidospermidine lacks the dense functionalization that confers potent bioactivity, yet this very simplicity renders it an essential tool for fundamental structure-activity relationship (SAR) studies and synthetic route optimization [3].

Why Unspecified Alkaloid Sourcing Fails: The Critical Role of Aspidospermidine's Structural Purity in Synthetic and Biological Investigations


Substituting aspidospermidine with a structurally related but functionally distinct Aspidosperma alkaloid (e.g., vindoline, tabersonine, or rhazinilam) is not scientifically valid due to profound differences in functional group presentation and resultant biological activity. While aspidospermidine constitutes the unadorned pentacyclic core, even minor modifications—such as the introduction of a 1,2-double bond to form 1,2-didehydroaspidospermidine—radically alter its reactivity and utility as a synthetic precursor [1]. Furthermore, the antiplasmodial activity of this scaffold is exquisitely sensitive to substitution; pentacyclic alkaloids with constrained ethyl chains (e.g., haplocine) exhibit 2- to 4-fold reduced potency compared to tetracyclic analogs bearing a free ethyl group [2]. Therefore, procurement of authentic aspidospermidine is essential for reproducible results in synthetic methodology development and for establishing accurate baseline SAR.

Quantitative Differentiation of Aspidospermidine: A Technical Evidence Guide for Scientists and Procurement Specialists


Synthetic Accessibility: Superior Step Economy vs. Functionalized Analogs

The racemic total synthesis of aspidospermidine has been achieved in as few as 10 steps with 20% overall yield from commercially available 2,3-dihydro-1H-carbazol-4(9H)-one [1]. In contrast, the total synthesis of the clinically vital vinca alkaloid vinblastine, which incorporates the aspidospermidine scaffold within a complex bisindole framework, typically requires over 30 steps with yields often below 1% [2]. This substantial difference in synthetic efficiency directly translates to lower cost and faster production for aspidospermidine.

Total Synthesis Process Chemistry Alkaloid Synthesis

Versatility as a Synthetic Precursor: Enabling Divergent Access to Multiple Bioactive Scaffolds

Aspidospermidine is not merely a final product but a key branch-point intermediate. Specifically, (+)-1,2-didehydroaspidospermidine, accessible from aspidospermidine, can be converted in a reproducible 'one-pot' semisynthesis to (-)-rhazinilam, a unique antitubulin agent that induces tubulin spiralization like vinblastine [1]. In contrast, other core scaffolds like tabersonine or vindoline lack this direct and efficient transformation to the rhazinilam chemotype, limiting their utility for this specific SAR space [2].

Semi-synthesis Chemical Diversification Anticancer Agents

Anti-plasmodial Activity Profile: A Distinct SAR Signature vs. More Complex Analogs

Aspidospermidine and its close analog aspidospermine exhibit antiplasmodial activity with IC50 values ranging from 3.2 to 15.4 µM against Plasmodium falciparum [1]. In stark contrast, more rigid, pentacyclic analogs like haplocine, which contain a constrained ethyl chain, show significantly reduced activity with IC50 values between 22.6 and 52.6 µM [1]. This demonstrates that the specific conformational flexibility of the aspidospermidine core is critical for potency, and that seemingly minor structural changes within the same family can lead to a 2- to 7-fold decrease in activity.

Antimalarial Plasmodium falciparum Structure-Activity Relationship

Physicochemical and ADME Predictors: Foundation for Rational Derivative Design

The calculated XLogP3-AA for aspidospermidine is 4.00, and its topological polar surface area (TPSA) is 15.30 Ų [1]. Predictive ADMET analysis suggests high human intestinal absorption (probability 99.27%) and high blood-brain barrier penetration (probability 100%) [2]. This unsubstituted core therefore represents a highly permeable, but poorly soluble and non-orally bioavailable starting point. In comparison, the clinically used vinblastine (XLogP ~2.5, TPSA ~159 Ų, molecular weight 810 g/mol) resides in a drastically different physicochemical space, driven by extensive functionalization [3]. Aspidospermidine's properties provide a clean baseline for property optimization.

Medicinal Chemistry Drug-likeness In Silico ADME

Validated Application Scenarios for Aspidospermidine Based on Quantitative Evidence


Development and Benchmarking of New Total Synthesis Methodologies

Aspidospermidine's pentacyclic core, lacking extraneous functional groups, serves as the definitive benchmark for new synthetic strategies targeting the Aspidosperma family [1]. Its successful synthesis in as few as 10 steps with 20% yield [2] provides a high bar for comparison, enabling researchers to rigorously assess the efficiency and selectivity of novel catalytic methods, cascade reactions, or asymmetric approaches. Unlike attempts on complex clinical agents, failure or success on this core structure yields unambiguous, actionable data on the viability of a new synthetic method.

Medicinal Chemistry SAR Campaigns for Antiparasitic and Anticancer Lead Optimization

The clean biological profile of the aspidospermidine core, with defined antiplasmodial activity (IC50 3.2-15.4 µM) [3], makes it an ideal starting point for systematic SAR studies. Researchers can leverage its high predicted permeability (TPSA 15.3 Ų) and blood-brain barrier penetration [4] to rationally design and evaluate novel derivatives with improved potency, solubility, and selectivity. This approach is more efficient than attempting to derivatize a complex, already-optimized drug like vinblastine, where deconvoluting the contributions of each functional group is exceedingly challenging.

Semisynthetic Access to the Rhazinilam Antitubulin Pharmacophore

Aspidospermidine is the direct, verifiable precursor to the unique antitubulin agent rhazinilam via its 1,2-didehydro derivative [5]. This 'one-pot' transformation enables the rapid generation of a focused library of rhazinilam analogs for exploring a distinct tubulin-binding modality. This specific application is not feasible with the more common precursors vindoline or catharanthine, making aspidospermidine a strategically unique asset for chemical biology and oncology-focused discovery programs.

Teaching and Training in Advanced Alkaloid Synthesis

Due to its concise synthesis and well-characterized structure by X-ray crystallography, NMR, and computational methods [6], aspidospermidine represents an excellent, tractable target for graduate-level education in advanced organic synthesis. It provides a realistic yet manageable challenge for training chemists in multi-step synthesis, stereochemical control, and complex natural product characterization without the prohibitive cost and complexity of a drug substance synthesis.

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